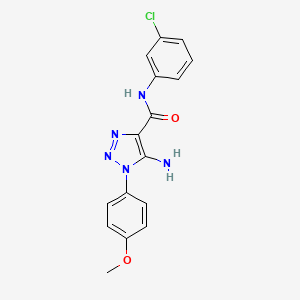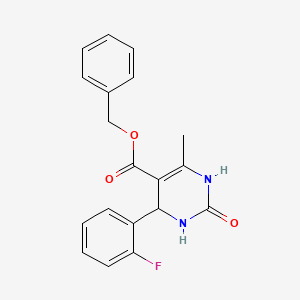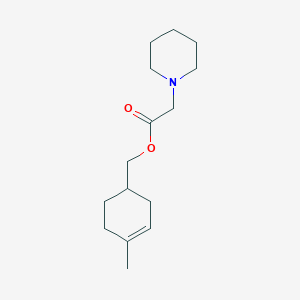![molecular formula C26H20N2O4 B4988976 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one], also known as BFDI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule belongs to the class of Schiff bases and has a biphenyl backbone with two furan rings attached to it.
作用机制
The mechanism of action of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] depends on its application. In anti-cancer studies, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells. In antibacterial and antifungal studies, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
In material science, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] acts as a building block for the synthesis of MOFs. The biphenyl backbone of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] provides a rigid structure, while the furan rings act as coordination sites for metal ions. The resulting MOFs have high surface area and tunable pore size, making them useful for various applications.
In analytical chemistry, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] acts as a fluorescent probe for the detection of metal ions. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] selectively binds to metal ions such as copper and iron, leading to fluorescence emission upon excitation.
Biochemical and Physiological Effects:
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to have low toxicity in various in vitro and in vivo studies. However, its long-term effects on human health are still unknown. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been shown to induce apoptosis in cancer cells, which may have potential therapeutic benefits. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has also been shown to have antibacterial and antifungal properties, which may have potential applications in the treatment of infections.
实验室实验的优点和局限性
One of the major advantages of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] is its ease of synthesis and purification. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can be synthesized in a few steps and purified by recrystallization. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has also been shown to have low toxicity, making it suitable for various in vitro and in vivo studies.
One of the limitations of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] is its limited solubility in water. This can make it difficult to use in certain applications such as biological studies. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] also has a relatively short half-life in vivo, which may limit its therapeutic potential.
未来方向
For 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] research include optimizing its structure and properties for various applications.
合成方法
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can be synthesized by the reaction of 4,4'-diaminobiphenyl with 2-furyl methyl ketone in the presence of a base such as potassium carbonate. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has shown promising results as an anti-cancer agent. Studies have shown that 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used as a building block for the synthesis of various metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used to synthesize MOFs with high surface area and tunable pore size.
In analytical chemistry, 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used as a fluorescent probe for the detection of metal ions such as copper and iron. 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] can selectively bind to these metal ions and emit fluorescence upon excitation. This property of 3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one] has been used for the detection of metal ions in environmental and biological samples.
属性
IUPAC Name |
(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-23(25-3-1-17-31-25)13-15-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-16-14-24(30)26-4-2-18-32-26/h1-18,27-28H/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQLUXMKSGGQX-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)C3=CC=C(C=C3)NC=CC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)C3=CC=C(C=C3)N/C=C/C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)



![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)